molecular formula C7H12N2S B15266697 Propyl(1,3-thiazol-5-ylmethyl)amine

Propyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B15266697
M. Wt: 156.25 g/mol
InChI Key: WJEJWQHYJCWKKE-UHFFFAOYSA-N
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Description

Propyl(1,3-thiazol-5-ylmethyl)amine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives, including Propyl(1,3-thiazol-5-ylmethyl)amine, often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Propyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propyl group and an amine group attached to the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)propan-1-amine

InChI

InChI=1S/C7H12N2S/c1-2-3-8-4-7-5-9-6-10-7/h5-6,8H,2-4H2,1H3

InChI Key

WJEJWQHYJCWKKE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN=CS1

Origin of Product

United States

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